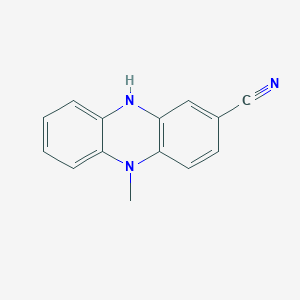![molecular formula C18H26ClNO3 B13995873 9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride CAS No. 67455-67-8](/img/structure/B13995873.png)
9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired product. The synthetic route typically involves:
Formation of the core structure: This involves the cyclization of suitable precursors to form the hexahydrobenzo[a]quinolizin core.
Functionalization: Introduction of methoxy groups at the 9 and 10 positions and a propyl group at the 3 position.
Hydrochloride formation: The final step involves the conversion of the compound into its hydrochloride salt form.
化学反応の分析
9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The methoxy and propyl groups can be substituted with other functional groups using appropriate reagents and conditions.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects in treating various medical conditions.
Industry: It can be used in the development of new materials and chemical products.
作用機序
The mechanism of action of 9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
類似化合物との比較
When compared to similar compounds, 9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride stands out due to its unique chemical structure and properties. Similar compounds include:
Tetrabenazine: Known for its use in treating hyperkinetic movement disorders.
Other substituted hexahydrobenzo[a]quinolizin derivatives: These compounds share a similar core structure but differ in their functional groups and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
67455-67-8 |
|---|---|
分子式 |
C18H26ClNO3 |
分子量 |
339.9 g/mol |
IUPAC名 |
9,10-dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride |
InChI |
InChI=1S/C18H25NO3.ClH/c1-4-5-13-11-19-7-6-12-8-17(21-2)18(22-3)9-14(12)15(19)10-16(13)20;/h8-9,13,15H,4-7,10-11H2,1-3H3;1H |
InChIキー |
KQJYWKWEXDLHLY-UHFFFAOYSA-N |
正規SMILES |
CCCC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)
![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)


![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)
![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)



![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)


![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)
